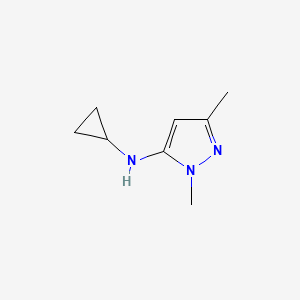
N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl and dimethyl groups. This compound is part of the broader class of pyrazoles, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of 1,3-diketones with hydrazine derivatives.
One-Pot Multi-Component Reactions: This method involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial Production Methods: Industrial production often employs scalable methods such as the one-pot multi-component reactions due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Bromine or DMSO under oxygen can be used for oxidation reactions.
Substitution Reagents: Aryl halides in the presence of copper powder or palladium catalysts are commonly used for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Substituted Pyrazoles: Products formed from substitution reactions.
Scientific Research Applications
Chemistry:
Building Blocks: Used as versatile building blocks in the synthesis of complex heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Pyrazole derivatives, including N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine, are explored for their potential therapeutic properties.
Industry:
Dyes and Polymers: Used in the synthesis of dyes and functional materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole core but lacks the cyclopropyl group.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.
Uniqueness: N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclopropyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(11(2)10-6)9-7-3-4-7/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
PDQGTKOPPWEJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)

![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
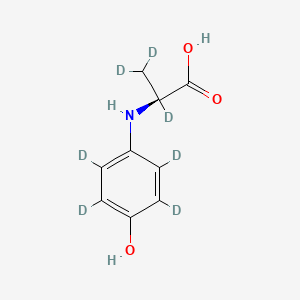
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
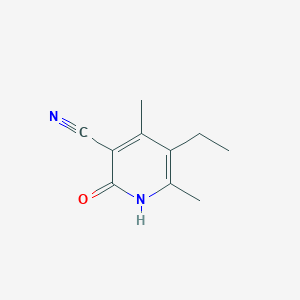
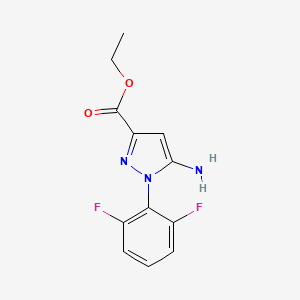
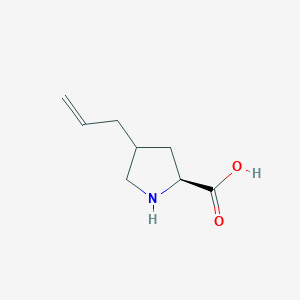

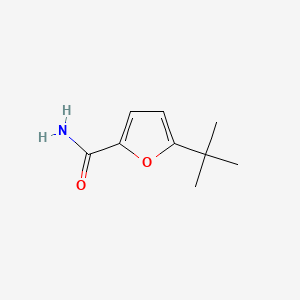

![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)

